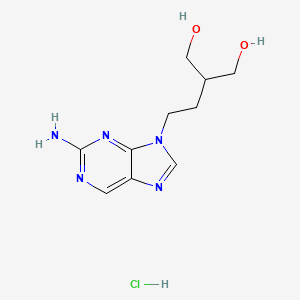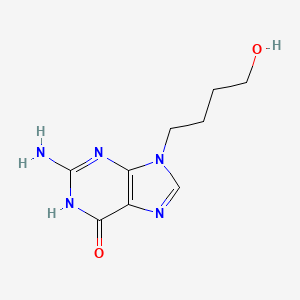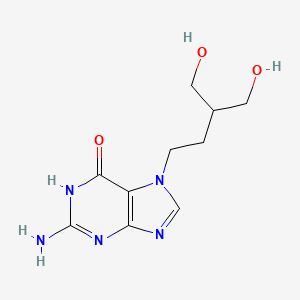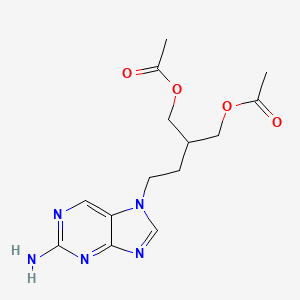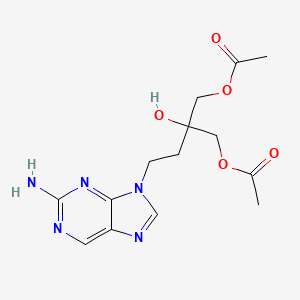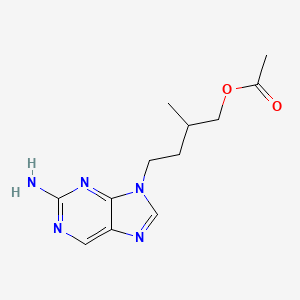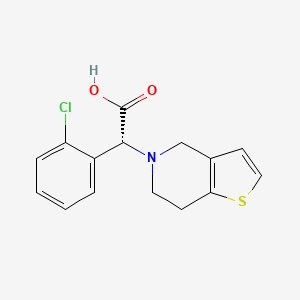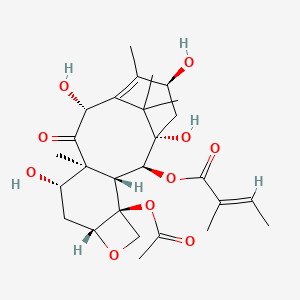
2-Debenzoyl-2-tigloyl 10-DAB
Overview
Description
2-Debenzoyl-2-tigloyl 10-DAB, also known as 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a derivative of the diterpenoid compound baccatin III. It is a significant intermediate in the synthesis of paclitaxel, a well-known anticancer drug. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a tigloyl ester moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB typically involves the selective debenzoylation and tigloylation of 10-deacetyl baccatin III. The process begins with the extraction of 10-deacetyl baccatin III from natural sources such as the bark of Taxus species. This intermediate is then subjected to a series of chemical reactions to introduce the tigloyl group at the C-2 position and remove the benzoyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The raw material, 10-deacetyl baccatin III, is extracted using organic solvents and purified through chromatographic techniques. The subsequent chemical modifications are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Debenzoyl-2-tigloyl 10-DAB undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The tigloyl ester can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
2-Debenzoyl-2-tigloyl 10-DAB has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: It is used in studies related to cell division and microtubule stabilization.
Medicine: As a precursor to paclitaxel, it plays a crucial role in cancer research and treatment.
Industry: It is utilized in the pharmaceutical industry for the production of anticancer drugs
Mechanism of Action
The mechanism of action of 2-Debenzoyl-2-tigloyl 10-DAB is primarily related to its role as a precursor to paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
10-Deacetylbaccatin III: A direct precursor in the synthesis of 2-Debenzoyl-2-tigloyl 10-DAB.
Baccatin III: Another taxane derivative used in the synthesis of paclitaxel.
Paclitaxel: The final product in the synthetic pathway, known for its potent anticancer properties
Uniqueness: this compound is unique due to its specific structural modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo selective chemical reactions allows for the efficient production of paclitaxel and other taxane derivatives .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAUHGBDGVMET-ORSMARSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747429 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171926-87-7 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


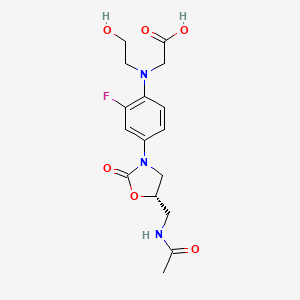

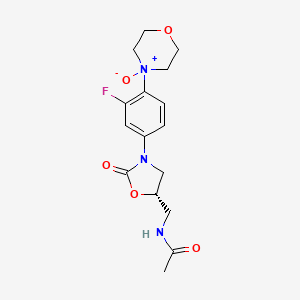

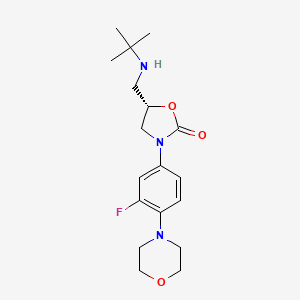
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)
